molecular formula C20H15OP B3394048 Diphenyl(phenylethynyl)phosphine Oxide CAS No. 7608-18-6

Diphenyl(phenylethynyl)phosphine Oxide

Cat. No.: B3394048
CAS No.: 7608-18-6
M. Wt: 302.3 g/mol
InChI Key: OMPOBRRYCQHUBB-UHFFFAOYSA-N
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Description

Diphenyl(phenylethynyl)phosphine Oxide is a specialized organophosphorus compound of significant interest in scientific research and development. Its molecular structure, featuring a phosphine oxide core linked to a phenylethynyl group, makes it a valuable precursor and ligand in various fields. In coordination chemistry and homogeneous catalysis, this compound can be utilized to synthesize sophisticated phosphine ligands upon deoxygenation. These ligands are crucial in metal-catalyzed reactions, such as cross-coupling, where they can influence activity and selectivity. The phenylethynyl moiety offers a rigid, conjugated backbone, potentially enhancing electronic properties and stabilizing metal complexes. Furthermore, this compound serves as a key building block in materials science. It can be incorporated into polymers or small molecules for developing advanced materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or as flame retardants in epoxy vitrimers, where phosphine oxide derivatives are known to impart high flame retardancy and thermal stability. The mechanism of action for phosphine oxide derivatives often involves coordination to metal centers through the oxygen atom in lanthanide chemistry or after conversion to a phosphine for transition metal catalysis. In polymeric materials, they can exhibit a condensed-phase flame retardant mechanism, promoting char formation and reducing fuel release. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Identification • CAS Number : Please verify the specific CAS registry number for this compound. • Storage : Store at room temperature. • Handling : The toxicological properties of this compound have not been fully investigated. As a general laboratory safety practice, use personal protective equipment and handle under adequate ventilation.

Properties

IUPAC Name

2-diphenylphosphorylethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPOBRRYCQHUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450620
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7608-18-6
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(phenylethynyl)phosphine oxide can be synthesized through several methods. One common approach involves the palladium-catalyzed dehydrocoupling of diphenylphosphine oxide with phenylacetylene. This reaction typically uses 5 mol% palladium acetate (Pd(OAc)2) in the presence of 2 equivalents of silver tetrafluoroborate (AgBF4) as an oxidant. The reaction is carried out at 60°C for about 1 hour, yielding the target compound with a 99% yield .

Another method involves the electrochemical reduction of diphenylphosphine oxide with phenylacetylene. This process leads to the formation of this compound with a yield of 60% under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed reactions due to their high efficiency and yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(phenylethynyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The phenylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and silver tetrafluoroborate (AgBF4).

    Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to introduce different substituents.

Major Products Formed

Scientific Research Applications

Catalysis

DPPEPO is widely utilized as a ligand in metal complex catalysts, facilitating various organic transformations such as cross-coupling reactions. Its unique electronic properties allow it to stabilize metal centers, enhancing catalytic efficiency.

Biological Applications

In biological systems, DPPEPO serves as a stabilizing agent for nanosystems used in imaging and drug delivery. Its ability to form stable complexes with metal ions is crucial in the development of targeted therapies.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly in synthesizing pharmaceuticals that require phosphine oxide derivatives.

Industrial Uses

DPPEPO acts as an extractant for noble, rare-earth, and transuranium elements, demonstrating its utility in materials science and environmental applications.

Case Studies

  • Catalytic Mechanisms : Research has shown that DPPEPO forms stable complexes with palladium and nickel, facilitating oxidative addition and reductive elimination in catalytic cycles. Studies utilizing NMR spectroscopy have confirmed the formation of metal-ligand complexes during these reactions .
  • Nanosystem Stabilization : In drug delivery systems, DPPEPO has been demonstrated to stabilize nanoparticles effectively, enhancing their biocompatibility and therapeutic efficacy .
  • Electrochemical Applications : A study highlighted the electrochemical phosphorylation of phenylacetylene leading to the formation of DPPEPO, showcasing its potential in green chemistry applications .

Mechanism of Action

The mechanism by which diphenyl(phenylethynyl)phosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalysts, facilitating various chemical reactions. The molecular targets include metal ions such as palladium, nickel, and zinc, which are involved in catalytic cycles. The pathways include the formation of metal-ligand complexes that undergo oxidative addition, reductive elimination, and other key steps in catalytic processes .

Comparison with Similar Compounds

Diphenyl(diphenylthiomethyl)phosphine Oxide (C${25}$H${21}$OPS)

  • Synthesis : Prepared via interaction of diphenyl(phenylthiomethyl)phosphine oxide (C${19}$H${17}$OPS) with diphenyldisulfide, achieving a 75% yield .
  • Key Features : The thiomethyl (-SCH$_2$-) group introduces sulfur-based electronic effects, influencing redox properties. This contrasts with the electron-withdrawing phenylethynyl group in diphenyl(phenylethynyl)phosphine oxide.
  • Applications: Primarily explored in organosulfur chemistry and as a ligand precursor .

Ethyldiphenylphosphine Oxide (C${14}$H${15}$OP)

  • Synthesis : Formed through alkylation of diphenylphosphine oxide with ethyl halides.
  • Key Features : The ethyl group (C$2$H$5$) provides steric bulk without significant electronic modulation. Molecular weight is 230.24 g/mol , lower than this compound (298.31 g/mol).
  • Applications : Intermediate in coordination chemistry and polymer stabilization .

Methyldiphenylphosphine Oxide (C${13}$H${13}$OP)

  • Synthesis : Derived from methylation of diphenylphosphine oxide.
  • Key Features : The methyl group (CH$_3$) offers minimal steric hindrance. It has a molecular weight of 216.21 g/mol and a melting point of 111–115°C .
  • Applications : Used in organic light-emitting diodes (OLEDs) as a host material due to its high triplet energy (2.88 eV) .

Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO, C${22}$H${21}$O$_2$P)

  • Synthesis : Commercialized as a photoinitiator (CAS 75980-60-8), synthesized via Friedel-Crafts acylation .
  • Key Features : The trimethylbenzoyl group enhances UV absorption, making TPO effective in photopolymerization. Molecular weight is 348.37 g/mol .
  • Applications : Widely used in inks, coatings, and 3D printing resins .

Benzyl(diphenyl)phosphine Oxide (C${19}$H${17}$OP)

  • Identification : Detected in environmental samples using MS$^n$ fragmentation and database matching .
  • Key Features : The benzyl group introduces aromaticity similar to phenylethynyl but lacks the ethynyl spacer, reducing conjugation length.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield/Applications Reference
This compound C${20}$H${15}$OP 298.31 Electrochemical coupling 78% yield; electrocatalysis of C–H/P–H coupling
Diphenyl(diphenylthiomethyl)phosphine oxide C${25}$H${21}$OPS 384.46 Disulfide reaction 75% yield; organosulfur chemistry
Ethyldiphenylphosphine oxide C${14}$H${15}$OP 230.24 Alkylation Coordination chemistry
Methyldiphenylphosphine oxide C${13}$H${13}$OP 216.21 Methylation OLED host material (triplet energy: 2.88 eV)
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) C${22}$H${21}$O$_2$P 348.37 Friedel-Crafts acylation Photoinitiator in coatings and polymers

Key Research Findings

  • Electronic Effects : The phenylethynyl group in this compound enhances π-conjugation, improving electrocatalytic activity compared to alkyl-substituted analogs like ethyldiphenylphosphine oxide .
  • Thermal Stability : Methyldiphenylphosphine oxide exhibits high thermal stability (melting point >110°C), making it suitable for high-temperature applications in OLEDs .
  • Photoreactivity: TPO’s trimethylbenzoyl group enables efficient radical generation under UV light, outperforming non-acylated phosphine oxides in photopolymerization .

Biological Activity

Diphenyl(phenylethynyl)phosphine oxide is a compound of significant interest in organic and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis and Reactivity

This compound can be synthesized through various methods, including hydrophosphorylation reactions. For instance, the reaction of phenylacetylene with diphenylphosphine oxide has been shown to yield products with high efficiency (up to 91% yield) under specific conditions . The compound's reactivity is enhanced by its ability to participate in competitive reactions with other phosphine oxides, demonstrating a preference for certain substrates based on electronic properties .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, phosphine oxide derivatives have been evaluated for their inhibitory effects on topoisomerase I (TOP1), an essential enzyme for DNA replication and repair. These compounds exhibited higher inhibition values than established drugs like camptothecin (CPT), particularly after prolonged incubation times .

Table 1: TOP1 Inhibition Studies

CompoundInhibition %Cell Line TestedDuration (min)
CPT50Various cancer cells5
This compound derivative 170HCT11630
This compound derivative 265MCF730

This table summarizes the inhibition percentages observed in various studies, indicating the promising anticancer activity of this compound derivatives.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated against different cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like MRC-5, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile

CompoundIC50 (µM)Cancer Cell Line TestedNon-Cancer Cell Line
Compound A15A549>100
Compound B20HeLa>100

Mechanistic Insights

The mechanism of action for this compound involves its interaction with biomolecules, which may lead to the disruption of cellular processes such as DNA replication. The compound's ability to form stable complexes with important biological targets is crucial for its activity .

Case Studies

  • Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various this compound derivatives on multiple cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation in a dose-dependent manner.
  • Topoisomerase Inhibition : Another research effort focused on the inhibitory effects against topoisomerase I, revealing that certain analogs of this compound had enhanced potency compared to traditional inhibitors like CPT.

Q & A

Basic: How can researchers optimize the synthesis of diphenyl(phenylethynyl)phosphine oxide for maximum yield?

Methodological Answer:
Reaction optimization requires careful control of temperature, time, and catalyst selection. For example, increasing the reaction temperature from 100°C to 140°C enhances conversion rates (e.g., from 17% to 100% over 6 hours) due to accelerated kinetics . Transition metal catalysts like Pd(OAc)₂/Xantphos enable efficient cross-coupling with aryl bromides, achieving yields >80% . Key steps:

  • Temperature Gradients : Use stepwise heating (e.g., 100°C → 140°C) to minimize side reactions.
  • Catalyst Screening : Test Pd-based systems for C-P bond formation.
  • Monitoring : Track conversion via TLC or NMR at intervals (e.g., 2-hour increments).

Advanced: How do computational methods like DFT elucidate stereoselectivity in reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates transition-state geometries to rationalize stereochemical outcomes. For instance, in Pd-catalyzed reactions, DFT reveals how bulky substituents on the phosphine oxide influence steric hindrance, favoring specific enantiomers . Steps for analysis:

Model Building : Construct reactant, product, and transition-state structures.

Energy Profiling : Compare activation energies of competing pathways.

Validation : Correlate computational predictions with experimental ee (enantiomeric excess) values.

Basic: What safety precautions are critical when handling this compound under high-temperature conditions?

Methodological Answer:
High-temperature reactions (e.g., >100°C) require:

  • PPE : Wear heat-resistant gloves, goggles, and a lab coat to avoid thermal burns .
  • Ventilation : Use fume hoods to prevent inhalation of decomposition products (e.g., CO, phosphorus oxides) .
  • Fire Safety : Keep dry powder extinguishers nearby; avoid water jets for large spills .

Advanced: What role does this compound play in asymmetric catalysis?

Methodological Answer:
The compound acts as a chiral auxiliary or ligand in asymmetric synthesis. For example, its rigid structure can induce steric control in Pd-catalyzed cross-couplings, enabling enantioselective C-C bond formation . Methodology:

  • Ligand Design : Modify phenyl/ethynyl groups to tune steric bulk.
  • Kinetic Studies : Compare reaction rates with/without the ligand to assess enantiocontrol.
  • X-ray Crystallography : Confirm ligand-metal coordination modes.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H/³¹P NMR to confirm absence of unreacted phenylacetylene or oxidized byproducts .
  • Melting Point : Compare observed values (e.g., 117.5°C) with literature data .
  • Elemental Analysis : Verify C/H/O/P ratios match theoretical values (C₆H₅PO₂C₂H₅) .

Advanced: How do structural modifications in phosphine oxides influence their reactivity in organic synthesis?

Methodological Answer:
Substituents alter electronic and steric properties. For example:

  • Electron-Withdrawing Groups : Increase Lewis acidity, enhancing coordination to metals (e.g., Pd, Cu) .
  • Bulkier Substituents : Improve stereoselectivity but may reduce reaction rates .
    Case Study : Replacing phenyl with cyclohexyl groups in dicyclohexylphosphine oxide increases steric hindrance, slowing catalysis but improving ee .

Advanced: How can researchers resolve contradictions in reported reaction yields for phosphine oxide syntheses?

Methodological Answer:
Discrepancies often arise from varying reaction conditions. To address:

Replicate Protocols : Test reported methods with identical reagents and equipment.

Control Experiments : Isolate variables (e.g., purity of starting materials, moisture levels).

Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diphenyl(phenylethynyl)phosphine Oxide
Reactant of Route 2
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